Cas no 112930-19-5 (Benzene, 1-bromo-3-fluoro-5-(1-methylethyl)-)

Technical Introduction: Benzene, 1-bromo-3-fluoro-5-(1-methylethyl)-, is a halogenated aromatic compound featuring bromine and fluorine substituents at the 1- and 3-positions, respectively, along with an isopropyl group at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and further functionalization. The electron-withdrawing effects of the halogens enhance its utility in electrophilic substitution and metal-catalyzed transformations. The isopropyl group contributes steric and electronic modulation, influencing regioselectivity in downstream reactions. This compound is suited for applications in pharmaceuticals, agrochemicals, and advanced material synthesis, where precise substitution patterns are critical. Proper handling is essential due to potential hazards associated with halogenated aromatics.
Benzene, 1-bromo-3-fluoro-5-(1-methylethyl)- structure
112930-19-5 structure
Product Name:Benzene, 1-bromo-3-fluoro-5-(1-methylethyl)-
CAS No:112930-19-5
MF:C9H10BrF
MW:217.078105449677
CID:3621842
PubChem ID:13900127
Update Time:2025-10-24

Benzene, 1-bromo-3-fluoro-5-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-3-fluoro-5-(1-methylethyl)-
    • 1-bromo-3-fluoro-5-isopropylbenzene
    • 112930-19-5
    • GS2720
    • 893-282-7
    • 1-bromo-3-fluoro-5-(propan-2-yl)benzene
    • SCHEMBL12263051
    • Inchi: 1S/C9H10BrF/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3
    • InChI Key: PYEFTJIQYSWPJW-UHFFFAOYSA-N
    • SMILES: C1(Br)=CC(C(C)C)=CC(F)=C1

Computed Properties

  • Exact Mass: 215.99499Da
  • Monoisotopic Mass: 215.99499Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

Benzene, 1-bromo-3-fluoro-5-(1-methylethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR027SK4-50mg
1-bromo-3-fluoro-5-(propan-2-yl)benzene
112930-19-5 95%
50mg
$435.00 2025-02-15
Aaron
AR027SK4-100mg
1-bromo-3-fluoro-5-(propan-2-yl)benzene
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$639.00 2025-02-15
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AR027SK4-250mg
1-bromo-3-fluoro-5-(propan-2-yl)benzene
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250mg
$901.00 2025-02-15
Aaron
AR027SK4-500mg
1-bromo-3-fluoro-5-(propan-2-yl)benzene
112930-19-5 95%
500mg
$1403.00 2025-02-15
Aaron
AR027SK4-1g
1-bromo-3-fluoro-5-(propan-2-yl)benzene
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$1794.00 2025-02-15
Aaron
AR027SK4-2.5g
1-bromo-3-fluoro-5-(propan-2-yl)benzene
112930-19-5 95%
2.5g
$3490.00 2025-02-15
Aaron
AR027SK4-5g
1-bromo-3-fluoro-5-(propan-2-yl)benzene
112930-19-5 95%
5g
$5151.00 2025-02-15
Aaron
AR027SK4-10g
1-bromo-3-fluoro-5-(propan-2-yl)benzene
112930-19-5 95%
10g
$7626.00 2023-12-16
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